6-(5-Chlorothiophen-2-yl)pyridazin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12) |
InChI Key |
CCUDPJRJYMOUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CC=C(S2)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 5 Chlorothiophen 2 Yl Pyridazin 3 Ol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 6-(5-chlorothiophen-2-yl)pyridazin-3-ol suggests two primary disconnection approaches. The most common and strategically sound disconnection is at the C-C bond between the pyridazine (B1198779) and thiophene (B33073) rings. This leads to a pyridazine synthon and a thiophene synthon, which can be coupled using modern cross-coupling reactions.
Disconnection A: C-C Bond Cleavage: This approach disconnects the molecule into a 6-halopyridazin-3-ol (or a protected precursor) and a 5-chlorothiophene organometallic reagent. This is the basis for cross-coupling methodologies like the Suzuki-Miyaura reaction, where a boronic acid derivative of the thiophene is coupled with a halogenated pyridazine.
A second approach involves the formation of the pyridazine ring as the final key step from an acyclic precursor that already contains the thiophene moiety.
Disconnection B: Pyridazine Ring Formation: This strategy involves disconnecting the N-N and C-N bonds of the pyridazine ring. This leads back to a γ-ketoacid or γ-ketoester precursor, specifically 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid. This precursor can then undergo cyclization with hydrazine to form the target pyridazinone ring.
These two approaches form the basis for the synthetic strategies discussed in the following sections.
Approaches for the Construction of the Pyridazin-3-ol Core
The pyridazin-3-ol core, which exists in tautomeric equilibrium with its pyridazin-3(2H)-one form, is a common heterocyclic scaffold. Its synthesis can be achieved through either the de novo construction of the ring system or the modification of a pre-existing pyridazine.
The most fundamental method for constructing the pyridazinone ring is the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and hydrazine or its derivatives.
From γ-Ketoacids: The reaction of γ-ketoacids with hydrazine hydrate is a classical and straightforward method for synthesizing 6-substituted pyridazin-3(2H)-ones. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable heterocyclic ring.
More contemporary methods have also been developed, offering alternative pathways with varied substrate scopes and reaction conditions. These include:
Electrocyclization Reactions: Certain substrates can undergo 6π-electrocyclization to form the pyridazine ring. For instance, cascade reactions involving the imination/6π-electrocyclization of specific hydrazone thiol tautomers have been shown to efficiently produce pyridazine structures. researchgate.net
[4+2] Annulation Reactions: A [4+2] annulation strategy, promoted by reagents like TBAI/K2S2O8, can be used to synthesize trisubstituted pyridazines from ketene N,S-acetals and N-tosylhydrazones. organic-chemistry.org
Aza-Diels-Alder Reactions: The inverse electron-demand aza-Diels-Alder reaction provides a highly regioselective route to pyridazines. For example, the reaction of electron-deficient 1,2,3-triazines with electron-rich 1-propynylamines yields 6-aryl-pyridazin-3-amines under metal-free, neutral conditions. organic-chemistry.org
| Method | Precursors | Key Features |
| Classical Condensation | γ-Ketoacid + Hydrazine | Robust, widely used, straightforward. |
| 6π-Electrocyclization | Hydrazone Thiol Tautomers | Forms ring via pericyclic reaction. researchgate.net |
| [4+2] Annulation | Ketene N,S-acetals + N-Tosylhydrazones | Good yields and functional group tolerance. organic-chemistry.org |
| Aza-Diels-Alder | 1,2,3-Triazines + 1-Propynylamines | Metal-free, neutral conditions, high regioselectivity. organic-chemistry.org |
An alternative to de novo synthesis is the chemical modification of readily available pyridazine precursors. A common starting material is 3,6-dichloropyridazine (B152260), which can be synthesized from maleic anhydride. The two chlorine atoms exhibit different reactivities, allowing for sequential and selective functionalization.
One common derivatization pathway involves:
Chlorination: A pyridazin-3(2H)-one can be converted to a 3-chloropyridazine derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). mdpi.comresearchgate.netnih.gov
Nucleophilic Substitution: The resulting 3-chloro group is a good leaving group and can be displaced by various nucleophiles. To obtain the pyridazin-3-ol, the 3-chloropyridazine can be subjected to hydrolysis under basic conditions. Alternatively, it can be converted to a 3-methoxypyridazine using sodium methoxide, followed by demethylation to yield the final hydroxyl group.
This stepwise approach is particularly useful when building complex molecules, as it allows for the introduction of different substituents at various positions on the pyridazine ring. nih.gov For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been successfully converted to their corresponding 3-chloropyridazine derivatives using phosphorus oxychloride. researchgate.netnih.gov
Introduction of the 5-Chlorothiophen-2-yl Moiety
Attaching the 5-chlorothiophen-2-yl substituent to the C6 position of the pyridazine ring is a crucial step. This is typically accomplished using modern organometallic cross-coupling reactions or, in some cases, direct functionalization techniques.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds between aromatic rings. mdpi.com This reaction is widely employed for synthesizing heteroaryl compounds, including those containing thiophene. mdpi.comdoaj.org
The general strategy involves the reaction of a 6-halo-pyridazin-3-ol (or a protected version, such as 6-chloro-3-methoxypyridazine) with (5-chlorothiophen-2-yl)boronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base.
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Catalyzes the cross-coupling cycle. mdpi.comnih.gov |
| Base | K2CO3, K3PO4, Cs2CO3 | Activates the organoboron species. mdpi.comnih.gov |
| Solvent | 1,4-Dioxane/H2O, Dimethoxyethane (DME), Toluene | Provides a medium for the reaction. mdpi.comnih.gov |
| Thiophene Partner | (5-Chlorothiophen-2-yl)boronic acid | Source of the thiophene moiety. |
| Pyridazine Partner | 6-Bromo- or 6-Chloropyridazin-3-ol (protected) | Heterocyclic scaffold to be functionalized. |
Key to the success of these couplings is the choice of catalyst, base, and solvent, which often needs to be optimized for specific substrates to maximize yield and prevent side reactions like dehalogenation or protodeboronation. ntnu.no The Suzuki reaction's tolerance for a wide range of functional groups makes it an ideal method for the late-stage introduction of the thiophene moiety.
Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of preparing an organometallic reagent. mdpi.com In this approach, a C-H bond on the thiophene ring is directly coupled with a halogenated pyridazine.
This methodology typically involves a palladium catalyst that facilitates the activation of the C-H bond at the C2 position of 2-chlorothiophene. The reaction is regioselective, as the C-H bond at the C2 position of thiophene is the most acidic and reactive. While powerful, these reactions can require specific directing groups or carefully optimized conditions to control regioselectivity and achieve high yields, especially with substrates containing multiple C-H bonds. mdpi.com
Optimization of Reaction Conditions and Yields
While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly accessible literature, the optimization of reaction conditions for analogous 6-arylpyridazinones is well-documented. The primary goal of optimization is to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, catalysts, and reaction duration.
Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol, acetic acid, and toluene are commonly employed for the cyclization of γ-ketoacids with hydrazine. Ethanol is often a preferred solvent due to its ability to dissolve both reactants and its relatively high boiling point, which facilitates the cyclization and dehydration steps.
Reaction Temperature: Temperature is a critical factor. Higher temperatures generally accelerate the rate of reaction, particularly the final dehydration step to form the aromatic pyridazinone ring. However, excessively high temperatures can lead to the formation of degradation products. Reactions are often carried out at the reflux temperature of the chosen solvent.
Catalysis: The reaction is typically conducted in the presence of an acid or base catalyst. Glacial acetic acid can serve as both a solvent and a catalyst, promoting the formation of the hydrazone intermediate and the subsequent cyclization.
The following interactive table illustrates how reaction conditions can be varied to optimize the yield of a generic 6-arylpyridazinone synthesis, based on established chemical principles.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | 78 (Reflux) | 8 | None | 65 |
| 2 | Toluene | 111 (Reflux) | 6 | None | 72 |
| 3 | Acetic Acid | 118 (Reflux) | 4 | Self-catalyzed | 85 |
| 4 | Ethanol | 78 (Reflux) | 6 | HCl (cat.) | 78 |
| 5 | Water | 100 (Reflux) | 12 | None | 40 |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of active pharmaceutical ingredients and their intermediates is of growing importance to reduce environmental impact and improve economic feasibility. nih.gov For the synthesis of this compound and related compounds, several green strategies can be employed.
Microwave-Assisted Synthesis: One of the most effective green chemistry techniques is the use of microwave irradiation as an alternative energy source. whiterose.ac.uk Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts. asianpubs.orgasianpubs.org This is attributed to the efficient and uniform heating of the reaction mixture. For pyridazinone synthesis, microwave heating can significantly accelerate the cyclocondensation and dehydration steps. mdpi.comnih.gov
The table below provides a comparison between conventional heating and microwave-assisted synthesis for a representative pyridazinone preparation.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
|---|---|---|
| Solvent | Acetic Acid | Acetic Acid (minimal) or Solvent-free |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes |
| Yield (%) | ~85% | >90% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Atom Economy and One-Pot Reactions: Green synthesis emphasizes maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Designing synthetic routes that are convergent and involve one-pot or multicomponent reactions (MCRs) aligns with this principle. mdpi.com A one-pot synthesis of 6-arylpyridazinones, for instance by condensing a ketone, glyoxylic acid, and hydrazine without isolating intermediates, improves efficiency and reduces solvent waste and energy consumption from purification steps. thieme-connect.de
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional solvents like toluene can be replaced with more environmentally benign alternatives such as ethanol, water, or ionic liquids. While water is the ideal green solvent, its utility can be limited by the solubility of organic reactants. Ethanol is a good compromise, being a bio-based and relatively non-toxic solvent.
Metal-Free Synthesis: Some synthetic routes for aryl-heterocycle coupling rely on transition-metal catalysts (e.g., Palladium in Suzuki couplings). researchgate.net While effective, these metals can be toxic and costly. Developing metal-free synthetic pathways, where possible, is a key goal of green chemistry. organic-chemistry.org For the synthesis of the target compound, the classical cyclocondensation approach avoids the need for such metals.
Alternative Energy Sources: Beyond microwaves, other alternative energy sources like sonochemistry (ultrasound) and electrosynthesis are being explored to drive chemical reactions under milder and more efficient conditions, further reducing the environmental footprint of chemical manufacturing. osti.gov
Chemical Reactivity and Transformation Studies of 6 5 Chlorothiophen 2 Yl Pyridazin 3 Ol
Reactivity of the Pyridazin-3-ol Ring System
The pyridazin-3-ol ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This inherent electronic nature significantly influences its susceptibility to electrophilic and nucleophilic attack.
Pyridazine (B1198779) and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) reactions. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. youtube.com This deactivation is analogous to that observed in other azine systems like pyridine. youtube.com Furthermore, the nitrogen atoms can be protonated or coordinate with Lewis acids under typical EAS conditions, further increasing the ring's deactivation. youtube.com
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present on the ring. While the parent 6-(5-chlorothiophen-2-yl)pyridazin-3-ol does not have an inherent leaving group on the pyridazine ring other than the hydroxyl group (which is a poor leaving group), its derivatives can undergo such transformations.
For instance, related pyridazinone systems can be functionalized through nucleophilic substitution. The chlorine atoms on 3,6-dichloropyridazine (B152260) are readily displaced by nucleophiles, a common strategy in the synthesis of pyridazinone derivatives. This highlights the potential for nucleophilic attack on the pyridazine core.
Should the hydroxyl group of this compound be converted into a better leaving group, such as a tosylate or triflate, the resulting derivative would be a viable substrate for nucleophilic substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, could then be introduced onto the pyridazinone ring.
| Reaction Type | Reactivity of Pyridazin-3-ol Ring | Influencing Factors | Potential Products |
| Electrophilic Aromatic Substitution | Generally unreactive | Electron-withdrawing effect of nitrogen atoms, potential for N-protonation/coordination with Lewis acids. | Substituted pyridazin-3-ol derivatives (under harsh conditions). |
| Nucleophilic Substitution | Susceptible (with a good leaving group) | Electron-deficient nature of the ring. | Functionalized pyridazinone derivatives. |
Reactivity of the Chlorothiophene Substituent
The 5-chlorothiophene moiety of the title compound presents two primary sites for chemical transformation: the chlorine atom and the thiophene (B33073) ring itself.
The chlorine atom attached to the thiophene ring is generally less reactive towards nucleophilic substitution than a chlorine atom on an alkyl chain. This is due to the sp2 hybridization of the carbon atom to which it is attached and the potential for resonance interaction of the chlorine lone pairs with the aromatic ring, which imparts partial double bond character to the C-Cl bond.
However, under appropriate conditions, the chlorine atom can be displaced by nucleophiles. Transition metal-catalyzed cross-coupling reactions are particularly effective for the transformation of the C-Cl bond in 2-chlorothiophenes. The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the chlorothiophene with a boronic acid in the presence of a palladium catalyst. researchgate.netlibretexts.org This reaction is a versatile method for the synthesis of biaryl and other coupled systems.
Other cross-coupling reactions, such as the Stille, Negishi, and Buchwald-Hartwig amination, could also be employed to replace the chlorine atom with various other functional groups. Direct nucleophilic aromatic substitution (SNAr) at the chlorine atom is also possible, though it typically requires strong nucleophiles and may be facilitated by the electron-withdrawing nature of the adjacent pyridazinyl substituent.
| Reaction | Description | Typical Reagents | Product |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the C-Cl bond with a boronic acid. | Aryl or vinyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3). | 6-(5-Arylthiophen-2-yl)pyridazin-3-ol |
| Stille Coupling | Palladium-catalyzed cross-coupling with an organotin compound. | Organostannane, Pd catalyst. | 6-(5-Substituted-thiophen-2-yl)pyridazin-3-ol |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond. | Amine, Pd catalyst, base. | 6-(5-Aminothiophen-2-yl)pyridazin-3-ol |
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The sulfur atom can stabilize the cationic intermediate (the sigma complex) formed during the reaction through resonance. In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 and C5 positions.
In the case of this compound, the thiophene ring is substituted at the 2- and 5-positions. Therefore, electrophilic attack would be directed to the C3 and C4 positions. The regioselectivity of such a reaction would be influenced by the electronic effects of both the chlorine atom and the pyridazinyl group. The chlorine atom is an ortho-, para-director (directing to C4 in this case) but is deactivating. The pyridazinyl group is expected to be strongly deactivating due to its electron-withdrawing nature. The interplay of these effects would determine the precise outcome of an electrophilic substitution reaction on the thiophene ring.
Common electrophilic substitution reactions that could be applied to the thiophene ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. However, the deactivating effect of the pyridazinyl substituent might necessitate the use of more reactive electrophiles or harsher reaction conditions.
Tautomeric Equilibria and Interconversion Dynamics in this compound
An important aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the pyridazin-3-ol form and the pyridazin-3(2H)-one form. This phenomenon involves the formal migration of a hydrogen atom from the oxygen to one of the nitrogen atoms of the pyridazine ring, accompanied by a shift in the position of the double bonds.
Theoretical studies on the parent pyridazin-3(2H)-one have shown that the pyridazinone tautomer is significantly more stable than the pyridazinol tautomer. nih.govresearchgate.net Density functional theory (DFT) calculations have indicated that the direct intramolecular hydrogen transfer from oxygen to nitrogen has a very high activation energy. nih.govresearchgate.net However, a dimer-assisted double hydrogen transfer mechanism has a much lower activation barrier, suggesting that in the gas phase or in non-polar solvents, this pathway may be favored. nih.govresearchgate.net
The presence of substituents on the pyridazine ring can influence the position of the tautomeric equilibrium. For instance, a study on 6-(2-pyrrolyl)pyridazin-3-one indicated that the introduction of the electron-rich pyrrolyl group can shift the equilibrium slightly towards the hydroxyl form compared to the unsubstituted system, although the pyridazinone form still predominates. researchgate.net
In the case of this compound, it is expected that the pyridazin-3(2H)-one tautomer will be the major species in most conditions. The exact position of the equilibrium will be influenced by factors such as the solvent, temperature, and pH. Protic polar solvents can facilitate the tautomeric conversion by acting as proton relays, thereby lowering the activation energy for the interconversion. nih.govresearchgate.net
The predominance of the pyridazin-3(2H)-one tautomer has implications for the reactivity of the molecule. For example, reactions that are characteristic of a ketone or an amide (such as reactions at the N-H bond) would be expected to occur readily.
| Tautomeric Form | Structure | Relative Stability | Key Reactive Features |
| Pyridazin-3-ol | Aromatic hydroxyl group | Less stable | Aromatic reactivity, phenolic acidity. |
| Pyridazin-3(2H)-one | Amide-like structure | More stable | N-H acidity, reactivity at the carbonyl group, potential for N-alkylation. |
Pyridazin-3-ol/Pyridazin-3(2H)-one Tautomerism
The compound this compound is part of the larger family of hydroxypyridazines, which are known to exhibit keto-enol tautomerism. In this specific case, the tautomeric equilibrium is established between the aromatic pyridazin-3-ol form (the enol-form) and its more stable lactam isomer, 6-(5-chlorothiophen-2-yl)pyridazin-3(2H)-one (the keto-form). Spectroscopic and crystallographic analyses of related pyridazinone derivatives have consistently shown that the equilibrium predominantly favors the pyridazin-3(2H)-one structure. researchgate.netrsc.orgresearchgate.net This preference is attributed to the greater thermodynamic stability of the amide group in the keto-form compared to the enol group in the pyridazinol form.
The presence of the 6-(5-chlorothiophen-2-yl) substituent is expected to influence the electron density on the pyridazine ring, which can have a subtle effect on the position of the tautomeric equilibrium compared to the unsubstituted parent pyridazinone system. researchgate.net However, the fundamental preference for the pyridazin-3(2H)-one tautomer is maintained.
Influence of Solvent Polarity and Proton-Donating/Accepting Abilities on Tautomerism
The position of the tautomeric equilibrium in pyridazinone systems is sensitive to the nature of the solvent. The polarity, proton-donating, and proton-accepting capabilities of the solvent can differentially stabilize the two tautomers and the transition state for their interconversion.
Theoretical studies on the parent pyridazin-3(2H)-one have shown that polar solvents, particularly protic ones, play a crucial role. researchgate.netnih.gov Polar solvents tend to stabilize the more polar keto-tautomer (pyridazin-3(2H)-one) to a greater extent than the enol-tautomer, thereby shifting the equilibrium further towards the keto-form. beilstein-journals.org
Protic solvents, such as water or alcohols, are particularly effective at facilitating the tautomeric interconversion. They can act as a bridge for proton transfer, forming intermolecular hydrogen bonds with the solute molecule. nih.gov This interaction helps to lower the activation energy required for the proton to move from the oxygen atom (in the -ol form) to the nitrogen atom (in the -one form), or vice versa. In non-polar, aprotic solvents, the energy barrier for this interconversion is significantly higher. researchgate.net
The table below summarizes the theoretical influence of different solvent types on the tautomeric equilibrium of the pyridazinone core structure.
| Solvent Type | Polarity | Proton-Donating/Accepting Ability | Expected Effect on Equilibrium | Rationale |
| Non-polar, Aprotic (e.g., Toluene) | Low | None | Favors keto-form, but interconversion is slow. | Minimal stabilization of either tautomer. High activation energy for proton transfer. beilstein-journals.org |
| Polar, Aprotic (e.g., Acetonitrile, DMSO) | High | Proton-Accepting | Strongly favors the more polar keto-form. | Increased dielectric constant stabilizes the polar tautomer. beilstein-journals.orgnih.gov |
| Polar, Protic (e.g., Methanol, Water) | High | Proton-Donating and Accepting | Strongly favors keto-form and facilitates rapid interconversion. | Stabilizes the polar keto-form and lowers the activation energy for proton transfer via hydrogen bonding. researchgate.netnih.gov |
Mechanistic Pathways for Tautomeric Interconversion
The interconversion between the pyridazin-3-ol and pyridazin-3(2H)-one tautomers can proceed through different mechanistic pathways. Theoretical studies using density functional theory (DFT) have elucidated two primary mechanisms for the parent pyridazinone system, which are applicable to this compound. researchgate.netnih.gov
Mechanism 1: Direct Intramolecular Hydrogen Transfer
This pathway involves the direct transfer of a hydrogen atom from the oxygen to the adjacent ring nitrogen atom through a strained four-membered transition state. This process is characterized by a very high activation energy, making it kinetically unfavorable under normal conditions. researchgate.netnih.gov
Mechanism 2: Dimer-Assisted Double Hydrogen Transfer
A more favorable pathway involves the formation of a dimer between two pyridazinone molecules. In this arrangement, a simultaneous double hydrogen transfer occurs through a six-membered transition state. This mechanism has a significantly lower activation energy compared to the direct transfer, making it the more likely pathway for interconversion in the absence of a protic solvent. researchgate.netnih.gov
Solvent-Mediated Proton Transfer
In the presence of protic solvents, the mechanism can be further modified. A solvent molecule (e.g., water) can act as a proton shuttle, accepting a proton from the hydroxyl group and donating a proton to the ring nitrogen in a concerted or stepwise manner. This solvent-assisted mechanism effectively reduces the high activation energy associated with the direct intramolecular transfer. researchgate.netnih.gov
The following table presents a comparison of the calculated activation energies for the different tautomerization mechanisms of the parent pyridazin-3(2H)-one, which provides insight into the likely behavior of this compound.
| Mechanism | Description | Calculated Activation Energy (kcal/mol) | Reference |
| Direct Intramolecular Transfer | Single molecule, direct H-transfer via a four-membered transition state. | ~42.64 | researchgate.netnih.gov |
| Dimer-Assisted Transfer | Double H-transfer within a molecular dimer via a six-membered transition state. | ~14.66 | researchgate.netnih.gov |
These theoretical findings underscore the importance of the chemical environment in dictating both the position of the tautomeric equilibrium and the rate at which it is achieved. researchgate.net For this compound, it can be concluded that the pyridazin-3(2H)-one form is the predominant species, and its interconversion with the pyridazin-3-ol tautomer is significantly accelerated in the presence of protic solvents.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 5 Chlorothiophen 2 Yl Pyridazin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol is expected to show distinct signals for the protons on the pyridazine (B1198779) and chlorothiophene rings. The chemical shifts of these protons are influenced by their electronic environment, and the coupling patterns between adjacent protons would reveal their connectivity. For instance, the protons on the pyridazine ring would likely appear as doublets, while the protons on the chlorothiophene ring would also exhibit characteristic doublet splitting.
¹³C NMR: The carbon-13 NMR spectrum would display separate signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, bonded to a heteroatom). This data is crucial for confirming the carbon framework of the compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridazine-H | 7.0 - 8.0 | d |
| Pyridazine-H | 7.0 - 8.0 | d |
| Thiophene-H | 7.0 - 7.5 | d |
| Thiophene-H | 7.0 - 7.5 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridazine-C | 120 - 150 |
| Thiophene-C | 125 - 140 |
| C-Cl | 128 - 135 |
Two-dimensional NMR techniques are employed to establish the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the arrangement of protons on both the pyridazine and chlorothiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region), and the C-Cl stretch (around 800-600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond of the thiophene (B33073) ring.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | ~3300 | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=C / C=N Stretch | 1600 - 1400 | IR, Raman |
| C-O Stretch | 1260 - 1000 | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the connectivity of the different structural units of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 226.00 |
| [M+H]⁺ | 227.00 |
| [M-Cl]⁺ | 191.02 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridazine and chlorothiophene ring systems. The position and intensity of these bands are characteristic of the conjugated system and can be influenced by the solvent polarity.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 350 |
Solid State Structural Analysis Via X Ray Crystallography of 6 5 Chlorothiophen 2 Yl Pyridazin 3 Ol
Single Crystal Growth and Characterization
No published methods for the single crystal growth of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol have been identified.
Determination of Molecular Geometry and Conformation in the Solid State
The precise bond lengths, bond angles, and dihedral angles for this compound have not been determined as no crystal structure is available.
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and specific intermolecular interactions, including hydrogen bonding networks, π-π stacking, and halogen bonding for this compound, cannot be conducted without the crystallographic data.
Computational Investigations of this compound Remain Largely Undocumented in Public Research
Detailed computational and theoretical chemistry studies on the specific compound this compound are not extensively available in publicly accessible scientific literature. While the individual components of the molecule—the chlorothiophene and pyridazine (B1198779) rings—are subjects of broader computational research, specific quantum chemical calculations, electronic property analyses, and advanced theoretical investigations for this exact structure are not widely documented.
Methodologies such as Density Functional Theory (DFT), which are standard for geometry optimization and understanding electronic structure, have been applied to countless similar heterocyclic compounds. Likewise, analyses including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the use of solvation models are common practice in modern computational chemistry to predict reactivity, stability, and intermolecular interactions.
Computational Chemistry and Theoretical Investigations of 6 5 Chlorothiophen 2 Yl Pyridazin 3 Ol
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape, dynamic behavior, and thermodynamic properties of a compound like 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique and findings from studies on structurally related pyridazinone and thiophene (B33073) derivatives allow for a detailed projection of the insights such an investigation would yield.
A typical MD simulation protocol for this compound would involve several key steps:
System Setup: A 3D model of the molecule would be placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.
Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to define the potential energy of the system as a function of its atomic coordinates.
Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state.
Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities over time.
Analysis of the resulting trajectory provides a wealth of information about the molecule's dynamics. Key analyses would include the distribution of the dihedral angle between the pyridazinone and chlorothiophene rings, root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to understand solvent organization around the molecule.
Expected Research Findings from Conformational Sampling:
MD simulations would likely reveal the preferred rotational conformations (rotamers) of this compound. The planarity or non-planarity of the molecule, governed by the torsion angle between the two rings, is a critical parameter. It is anticipated that the molecule would exhibit a limited number of stable, low-energy conformations. The energy barriers between these conformations could also be calculated, providing insight into the flexibility of the molecule at different temperatures.
The dynamic nature of the molecule would be characterized by fluctuations around these equilibrium conformations. The chlorothiophene and pyridazinol moieties would exhibit vibrational and rotational motions, and the simulations would capture the timescale and amplitude of these movements. This dynamic behavior is crucial for understanding how the molecule might interact with a biological target, as it can adopt different shapes to fit into a binding pocket.
To illustrate the type of data generated, the following table presents a hypothetical summary of results from a simulated MD trajectory.
| Simulation Parameter | Value | Description |
| Simulation Time | 200 ns | The total length of the production MD run. |
| Temperature | 300 K | The target temperature of the simulation. |
| Pressure | 1 bar | The target pressure of the simulation. |
| Predominant Dihedral Angle | 25° ± 10° | The most frequently observed torsion angle between the pyridazinone and chlorothiophene rings. |
| Secondary Dihedral Angle | 160° ± 15° | A less populated, but stable, conformational state. |
| Average RMSD | 1.2 Å | The average deviation of the molecule's backbone atoms from the initial minimized structure, indicating overall stability. |
In Vitro Biological Activity and Structure Activity Relationship Sar Studies
Enzymatic Inhibition Assays for Target Identification (e.g., Cholinesterases, Cytochrome P450)
While direct enzymatic inhibition data for 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol is not extensively available in the public domain, studies on related pyridazinone derivatives suggest potential interactions with key enzyme systems like cholinesterases and cytochrome P450 (CYP450).
Cholinesterases: The pyridazinone scaffold has been identified as a promising framework for the development of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases such as Alzheimer's disease. Research on various 2,6-disubstituted pyridazinone derivatives has demonstrated their ability to inhibit acetylcholinesterase (AChE) and, in some cases, show selectivity for butyrylcholinesterase (BuChE). For instance, certain 2,6-disubstituted pyridazinone compounds have been identified as novel AChE inhibitors through high-throughput screening, with subsequent structure-activity relationship (SAR) studies leading to derivatives with high inhibitory activity and selectivity. nih.gov Molecular docking studies of these derivatives have suggested that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously. nih.gov Other studies on pyridyl–pyridazine (B1198779) moieties have also pointed to their potential as dual inhibitors of both AChE and BuChE. mdpi.com Given that this compound shares the core pyridazinone structure, it is plausible that it may exhibit some level of cholinesterase inhibitory activity, although this requires experimental verification.
Cytochrome P450: The interaction of heterocyclic compounds with cytochrome P450 enzymes is of significant interest in drug development due to the potential for drug-drug interactions. Heterocyclic drugs, in general, are known to be involved in the inhibition of CYP450 isoforms, particularly CYP3A4. nih.govnih.gov The mechanism of inhibition often involves a multi-step binding process, initiating with a loose binding that progresses to a tighter complex. nih.govnih.gov While specific studies on the CYP450 inhibition profile of this compound are not readily available, the presence of the heterocyclic pyridazinone and chlorothiophene rings suggests a potential for interaction with CYP450 enzymes. Further investigation is necessary to determine the specific isoforms inhibited and the kinetics of this inhibition.
Investigation of In Vitro Receptor Binding Affinity
The receptor binding affinity of pyridazinone derivatives has been explored for various targets, including benzodiazepine (B76468) receptors. Studies on condensed pyridazine derivatives, such as 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, have shown that certain substituents can lead to high affinity for the benzodiazepine receptor, comparable to that of diazepam. nih.gov These studies suggest that the topographical planarity of the molecule is a key factor for high-affinity binding. nih.gov Although direct receptor binding data for this compound is scarce, its structural features could make it a candidate for binding to various receptors. The specific binding profile would depend on the three-dimensional conformation of the molecule and the nature of the substituents on both the pyridazine and chlorothiophene rings.
General In Vitro Assays for Biological Response (e.g., cell-free assays, protein-binding assays)
General in vitro assays are crucial for determining the preliminary biological activity and potential of a compound. For pyridazinone derivatives, a range of biological activities has been reported, including anti-inflammatory, analgesic, and anticancer effects. researchgate.netsarpublication.com For example, new 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives have shown potent inhibitory activity against interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS). nih.gov This indicates a potential anti-inflammatory role.
Protein-binding assays, which are critical for understanding the pharmacokinetics of a compound, have not been specifically reported for this compound. However, the general principles of drug-protein interactions would apply. The extent of binding to plasma proteins like albumin would influence its distribution and availability at the target site.
Elucidation of Structure-Activity Relationships (SAR)
The biological activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system.
Impact of Pyridazine Ring Substituents on Activity
The substituents on the pyridazine ring play a critical role in defining the pharmacological profile of the molecule. For instance, in the context of cholinesterase inhibition, substitutions at the 2- and 6-positions of the pyridazinone ring have been extensively studied. The introduction of different groups at these positions can modulate the inhibitory potency and selectivity for AChE over BuChE. nih.gov SAR studies have revealed that both the nature of the substituent at the 6-position and the linker at the 2-position are crucial for activity. nih.gov For example, the presence of a phenyl group or other aromatic moieties at the 6-position is a common feature in many biologically active pyridazinones.
Role of the Chlorothiophene Moiety in Biological Interactions
The chlorothiophene moiety at the 6-position of the pyridazine ring is expected to significantly influence the biological activity of this compound. The thiophene (B33073) ring itself is a well-known bioisostere of the benzene (B151609) ring and is present in numerous pharmacologically active compounds. The chlorine atom on the thiophene ring can affect the electronic properties of the molecule, its lipophilicity, and its ability to form halogen bonds, all of which can impact its interaction with biological targets. While specific SAR studies focusing on the chlorothiophene group in this particular pyridazinone are limited, research on other thienopyridazine derivatives has highlighted the importance of the thiophene ring for biological activities. researchgate.net
Development of Analytical Methodologies for 6 5 Chlorothiophen 2 Yl Pyridazin 3 Ol
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of active pharmaceutical ingredients (APIs) and their impurities. The development of an HPLC method for 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol would involve a systematic optimization of various chromatographic parameters to achieve the desired performance characteristics, such as selectivity, linearity, accuracy, and precision.
Stationary Phase and Mobile Phase Optimization
The selection of an appropriate stationary phase is the first critical step. For pyridazinone derivatives, which are moderately polar compounds, reversed-phase columns are typically the preferred choice. A C18 (octadecylsilyl) column is the most common starting point due to its versatility and wide applicability.
Stationary Phase Selection:
C18 (ODS): Provides a good balance of hydrophobic interactions for retaining the molecule. Columns with a particle size of 5 µm are standard for conventional HPLC, offering a good compromise between efficiency and backpressure.
C8 (Octylsilyl): A less retentive alternative to C18, which could be useful if the compound elutes too slowly from a C18 column under typical mobile phase conditions.
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings (thiophene and pyridazine) of the molecule, which can be beneficial for separating structurally similar impurities.
Mobile Phase Optimization: The mobile phase composition is adjusted to achieve optimal retention time, peak shape, and resolution. A gradient elution is often preferred over isocratic elution for analyzing samples that may contain impurities with a wide range of polarities.
Aqueous Phase: Typically consists of an acidic buffer (e.g., phosphate, acetate, or formate) to control the ionization state of the pyridazinol moiety and ensure consistent peak shapes. A pH between 2.5 and 4.0 is often effective for acidic compounds.
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.
Gradient Elution: A typical starting gradient might run from a low percentage of organic modifier (e.g., 10%) to a high percentage (e.g., 90%) over a period of 15-30 minutes. This allows for the elution of both polar and non-polar compounds within a single run.
A hypothetical optimization process could result in the conditions presented in Table 1.
Table 1: Hypothetical Optimized HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 254 nm |
Detection Methods (UV, PDA, RI)
The choice of detector is dictated by the physicochemical properties of the analyte.
UV/Vis Detector: this compound contains chromophores (the aromatic and heterocyclic rings) that absorb UV radiation. A UV detector set at a specific wavelength (e.g., 254 nm or the wavelength of maximum absorbance, λmax) would be a simple and robust choice for quantification.
Photodiode Array (PDA) Detector: A PDA detector is highly advantageous during method development as it acquires the entire UV-Vis spectrum for each peak. This allows for the determination of the optimal detection wavelength and can be used to assess peak purity by comparing spectra across a single peak. This is crucial for distinguishing the API from co-eluting impurities.
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. However, it is generally less sensitive than a UV detector and is not compatible with gradient elution, making it unsuitable for the primary analysis of this compound where gradient methods are likely necessary for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is indispensable for the structural confirmation of the main compound and the identification of unknown impurities or degradation products.
For this compound, an electrospray ionization (ESI) source would likely be used, operating in either positive or negative ion mode. In positive mode, the molecule would be detected as the protonated molecular ion [M+H]⁺. In negative mode, it could be detected as the deprotonated ion [M-H]⁻. The choice would be determined experimentally to find which mode provides a better signal.
Mass spectrometry provides highly specific data, allowing for:
Confirmation of Identity: The measured mass-to-charge ratio (m/z) of the main peak can confirm the molecular weight of the compound.
Impurity Identification: The m/z of minor peaks can be used to propose structures for process-related impurities or degradation products, often without the need to isolate them.
Enhanced Sensitivity and Selectivity: For quantification, especially at low levels in complex matrices, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can provide superior sensitivity and selectivity compared to UV detection.
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. The principles of method development are similar to HPLC, but the operational parameters are adapted for the high-pressure capabilities of UPLC systems.
The primary advantages of developing a UPLC method for this compound include:
Increased Throughput: Analysis times can be reduced from 20-30 minutes to under 5 minutes, which is highly beneficial for in-process control testing or screening large numbers of samples.
Improved Resolution: The higher efficiency allows for better separation of closely eluting impurities.
Reduced Solvent Consumption: The lower flow rates and shorter run times make UPLC a more environmentally friendly ("green") technique.
A typical UPLC method would use a sub-2 µm particle size column (e.g., a C18 column, 50 mm x 2.1 mm, 1.7 µm) and a faster gradient, as illustrated in Table 2.
Table 2: Representative UPLC Conditions
| Parameter | Condition |
|---|---|
| Column | Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 3 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| Detection | PDA or MS |
The development of such UPLC methods, often coupled with mass spectrometry (UPLC-MS), represents the state-of-the-art for pharmaceutical analysis, providing rapid and comprehensive characterization of compounds like this compound.
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding
The academic footprint of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol is primarily situated within broader explorations of pyridazinone derivatives. While dedicated studies on this singular compound are not extensively documented, its existence and fundamental properties can be inferred from the general principles of pyridazinone chemistry. The core structure features a pyridazin-3-ol ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted at the 6-position with a 5-chlorothiophen-2-yl group.
The presence of the thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, introduces unique electronic and steric properties. The chlorine atom at the 5-position of the thiophene ring further modulates these properties through its electron-withdrawing inductive effect and its participation in potential halogen bonding interactions. The pyridazinone moiety itself is known to exist in a tautomeric equilibrium between the -ol and -one forms, a characteristic that is crucial to its chemical reactivity and biological interactions.
| Feature | Description |
| Core Scaffold | Pyridazin-3-ol |
| Substituent at C6 | 5-Chlorothiophen-2-yl |
| Key Heteroatoms | Nitrogen, Sulfur, Oxygen, Chlorine |
| Potential Tautomerism | Hydroxy-pyridazinone equilibrium |
| Known Biological Context (of parent class) | GABAA receptor modulation, anti-inflammatory, etc. |
Identification of Research Gaps and Unexplored Avenues
The current scientific literature presents a significant void concerning the specific properties and activities of this compound. This lack of dedicated research highlights several critical gaps in our understanding:
Definitive Synthesis and Characterization: While plausible synthetic routes can be proposed based on established pyridazinone synthesis methodologies, a detailed and optimized synthetic protocol for this specific compound, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, X-ray crystallography), is conspicuously absent.
Physicochemical Properties: Fundamental physicochemical parameters such as solubility, pKa, lipophilicity (logP), and crystal structure have not been experimentally determined. This data is essential for understanding its behavior in various chemical and biological systems.
Pharmacological Profiling: A thorough investigation into the biological activity of this compound is a major unexplored avenue. Screening against a wide array of biological targets, particularly those where other pyridazinone derivatives have shown promise, is warranted.
Potential for Further Synthetic Diversification and Functionalization
The structure of this compound offers several strategic points for synthetic diversification, opening the door to the creation of a library of novel analogues for further investigation.
Modification of the Pyridazinone Ring: The nitrogen atoms of the pyridazinone ring can be subjected to alkylation or arylation to explore the impact of N-substitution on the compound's properties. The hydroxyl group also presents a handle for etherification or esterification.
Functionalization of the Thiophene Ring: The remaining hydrogen atoms on the thiophene ring could be targeted for further substitution, such as through electrophilic aromatic substitution reactions, to introduce additional functional groups.
Replacement of the Chlorine Atom: Nucleophilic aromatic substitution reactions could potentially be employed to replace the chlorine atom with other functionalities, thereby probing the importance of the halogen at that position.
| Site of Modification | Potential Reactions | Resulting Analogs |
| Pyridazinone Nitrogen | Alkylation, Arylation | N-substituted pyridazinones |
| Pyridazinone Oxygen | Etherification, Esterification | O-substituted pyridazines |
| Thiophene Ring | Electrophilic Substitution | Further substituted thiophenes |
| Thiophene Chlorine | Nucleophilic Substitution | Diverse functional groups at C5 |
Advanced Computational Modeling for Predictive Research
In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predictive research into the properties and potential of this compound.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), electrostatic potential, and other quantum mechanical properties. These calculations can provide insights into the molecule's reactivity and potential interaction sites.
Molecular Docking: By creating a homology model of relevant biological targets (e.g., GABAA receptors), molecular docking simulations can predict the binding affinity and mode of interaction of this compound. This can help to prioritize experimental screening efforts.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in a simulated biological environment, providing a more realistic picture of its interactions with target proteins and surrounding solvent molecules.
ADMET Prediction: In silico models can be utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, offering an early assessment of its drug-likeness.
Prospects for Fundamental Chemical Discovery and Applied Research
The study of this compound holds promise for both fundamental chemical discovery and applied research. A thorough investigation into its synthesis and reactivity could reveal novel chemical transformations and reaction mechanisms. The exploration of its biological activity could lead to the identification of new lead compounds for drug discovery, particularly in areas where pyridazinone derivatives have already shown therapeutic potential.
The unique combination of the pyridazinone and chlorothiophene moieties within a single molecular framework presents an intriguing subject for further scientific inquiry. The systematic exploration of this and related compounds is essential to unlock their full potential and to contribute to the broader understanding of heterocyclic chemistry and its applications in medicinal science. The journey to fully characterize this compound is just beginning, and the path forward is rich with opportunities for discovery.
Q & A
Q. What are the established synthetic routes for 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol, and how can reaction conditions be optimized?
The synthesis of pyridazin-3-ol derivatives typically involves nucleophilic substitution or cyclization reactions. For example, alkylation of pyridazinone precursors with halogenated thiophene derivatives under basic conditions (e.g., K₂CO₃ in acetone) is a common approach . Optimization may involve adjusting solvent polarity, temperature, and stoichiometry. For instance, using anhydrous acetone with excess halide reagent improves yield in analogous pyridazinone alkylation reactions . Reaction progress should be monitored via TLC, and purification via preparative TLC or recrystallization (e.g., ethanol/DMF mixtures) is recommended .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- NMR : The aromatic proton environment of the pyridazine and thiophene rings can be resolved in the 7.0–8.5 ppm range, while the hydroxyl proton may appear as a broad singlet near 10–12 ppm. Substituent effects (e.g., chlorine on thiophene) split signals into distinct doublets or triplets .
- IR : A strong absorption band near 1670–1680 cm⁻¹ corresponds to the C=O stretch of the pyridazin-3-ol moiety. Additional peaks near 3050–3100 cm⁻¹ indicate aromatic C-H stretches .
Q. What are the key reactivity patterns of the pyridazin-3-ol core in this compound?
The hydroxyl group at position 3 and the chlorine on the thiophene ring are primary reactive sites:
- Substitution : The chlorine on thiophene can undergo nucleophilic aromatic substitution with amines or alkoxides.
- Oxidation/Reduction : The hydroxyl group can be oxidized to a ketone (e.g., using H₂O₂/I₂) or reduced to a thiolate (e.g., NaBH₄/LiAlH₄) .
- Tautomerism : Pyridazin-3-ol may exhibit keto-enol tautomerism, influencing its reactivity in hydrogen-bonding interactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or hydrogen-bonding networks?
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For example, in related pyridazine-thiophene hybrids, SCXRD revealed unexpected co-crystal formation between keto and enol tautomers, resolving discrepancies in NMR data . Refinement using SHELXL can model hydrogen-bonding motifs (e.g., O-H···N or O-H···O interactions), which are vital for understanding supramolecular packing and stability . Tools like Mercury CSD enable visualization of intermolecular interactions and comparison with analogous structures in the Cambridge Structural Database.
Q. What experimental and computational strategies can address contradictory biological activity data for this compound?
- Experimental : Dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature) can minimize variability. For interaction studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to biological targets .
- Computational : Molecular docking (e.g., AutoDock) or MD simulations can predict binding modes to receptors, identifying key residues for mutagenesis validation. Graph-set analysis of hydrogen-bonding patterns may explain discrepancies in solubility or membrane permeability.
Q. How can synthetic byproducts or degradation products be systematically identified and characterized?
- Chromatography : HPLC-MS or GC-MS with high-resolution mass spectrometry detects low-abundance byproducts (e.g., disulfides from oxidation ).
- Isolation : Fractional crystallization or preparative TLC separates intermediates, as demonstrated in the purification of sulfonated pyridazinone derivatives .
- Spectroscopy : Comparative ¹³C NMR and IR analyses of parent and degraded samples identify structural alterations (e.g., loss of Cl or hydroxyl groups).
Q. What methodologies are recommended for studying the compound’s interaction with biomacromolecules (e.g., enzymes, DNA)?
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of proteins upon compound binding.
- Circular Dichroism (CD) : Detect conformational shifts in DNA or enzymes.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding sites . For insoluble complexes, cryo-EM may provide alternative structural insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
